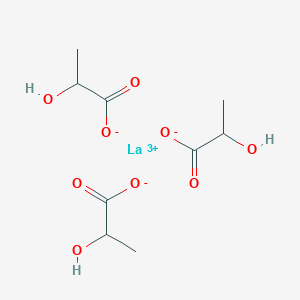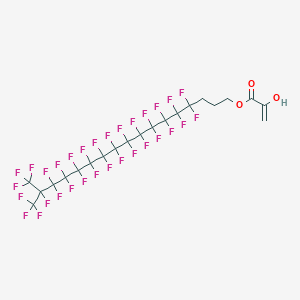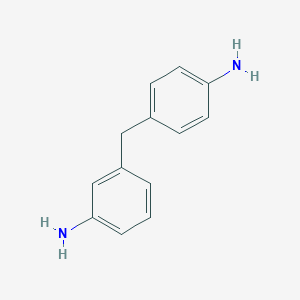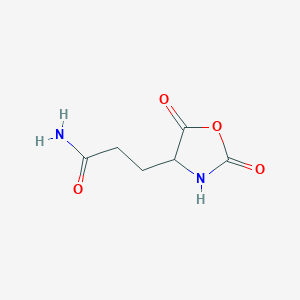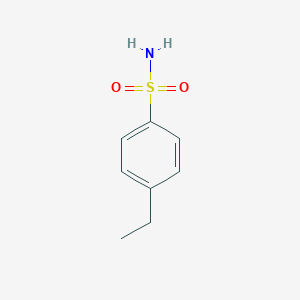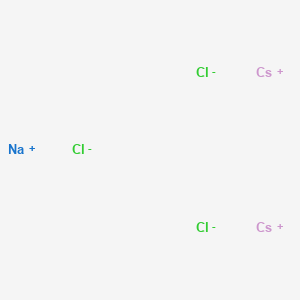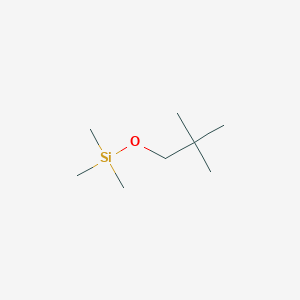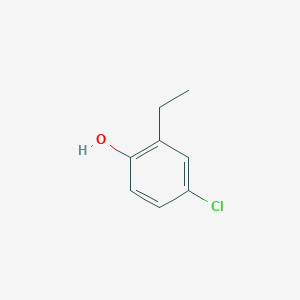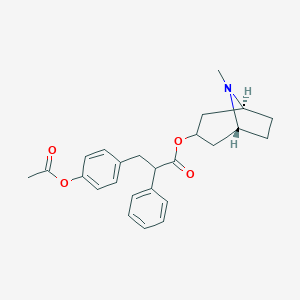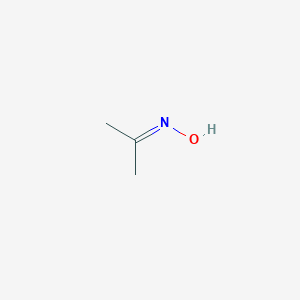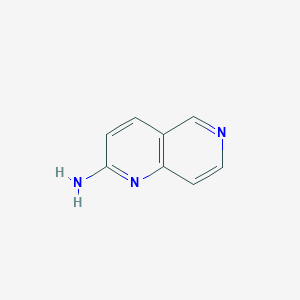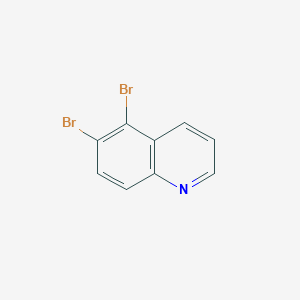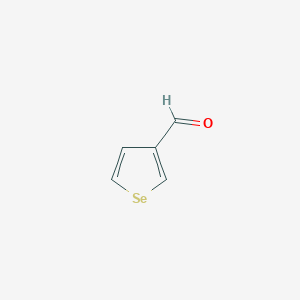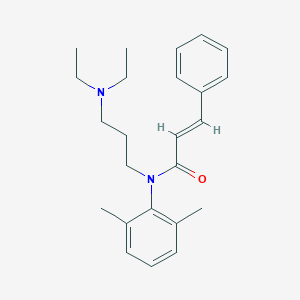
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide, also known as DEPAPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DEPAPM is a cinnamamide derivative that has been synthesized using various methods.
作用机制
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide exerts its pharmacological effects by modulating the activity of various receptors in the body, including the opioid receptors, 5-HT receptors, and dopamine receptors. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to act as an agonist of the mu-opioid receptor, which is involved in the regulation of pain perception. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has also been shown to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain.
生化和生理效应
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to produce analgesic, anti-inflammatory, and anticonvulsant effects in animal models. It has also been shown to improve cognitive function and memory in rats. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been found to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide are still being investigated.
实验室实验的优点和局限性
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the research on N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide. One area of interest is the potential use of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide analogs with improved pharmacological properties. The use of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide as a potential anticancer agent is also an area of future research.
合成方法
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide can be synthesized using various methods, including the condensation reaction of 3-(diethylamino)propylamine with 2',6'-dimethylcinnamaldehyde. Another method involves the reaction of 3-(diethylamino)propylamine with 2',6'-dimethylcinnamoyl chloride in the presence of a base. The synthesis of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has also been achieved using the Suzuki-Miyaura cross-coupling reaction.
科学研究应用
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has shown potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In addition, N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been studied for its ability to inhibit the growth of cancer cells.
属性
CAS 编号 |
17307-21-0 |
|---|---|
产品名称 |
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide |
分子式 |
C24H32N2O |
分子量 |
364.5 g/mol |
IUPAC 名称 |
(E)-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H32N2O/c1-5-25(6-2)18-11-19-26(24-20(3)12-10-13-21(24)4)23(27)17-16-22-14-8-7-9-15-22/h7-10,12-17H,5-6,11,18-19H2,1-4H3/b17-16+ |
InChI 键 |
GFZKUDMJJBPQIH-WUKNDPDISA-N |
手性 SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)C=CC2=CC=CC=C2 |
规范 SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



